molecular formula C4H4IN3O2 B1312846 4-iodo-1-methyl-3-nitro-1H-pyrazole CAS No. 75092-34-1

4-iodo-1-methyl-3-nitro-1H-pyrazole

Cat. No. B1312846
CAS RN: 75092-34-1
M. Wt: 253 g/mol
InChI Key: JEPMYVGWQWTBSZ-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-3-nitro-1H-pyrazole is an organoiodine compound and a member of pyrazoles . It is a valuable intermediate for the synthesis of biologically active compounds .


Synthesis Analysis

4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Molecular Structure Analysis

The molecular formula of 4-Iodo-1-methyl-3-nitro-1H-pyrazole is C4H4IN3O2 . The molecular weight is 253 .


Chemical Reactions Analysis

4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Scientific Research Applications

    Synthesis of Heterobiaryls

    • Field : Organic Chemistry
    • Application : 4-Iodopyrazole is used in an indium-mediated synthesis of heterobiaryls .
    • Method : The synthetic pathway involves the reaction of 4-Iodopyrazole with other compounds in the presence of indium .
    • Results : This method allows the synthesis of heterobiaryls, which are important structures in various fields of chemistry .

    Synthesis of Pyrazole Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyrazole derivatives have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • Method : The synthesis of pyrazole derivatives involves various methods, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
    • Results : The synthesis of pyrazole derivatives has led to the development of compounds with significant biological activities .

    Synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl Acetamides

    • Field : Medicinal Chemistry
    • Application : 4-Iodopyrazole is used in the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides .
    • Method : The synthetic pathway involves the reaction of 4-Iodopyrazole with other compounds .
    • Results : This method allows the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides .

    Synthesis of 3,4-Di-iodo- and 3,4,5-Tri-iodo-pyrazole

    • Field : Organic Chemistry
    • Application : 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
    • Method : The synthetic pathway involves the reaction of 4-Iodopyrazole with iodine and ammonium hydroxide .
    • Results : This method allows the synthesis of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Safety And Hazards

4-Iodopyrazole is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

4-iodo-1-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPMYVGWQWTBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-methyl-3-nitro-1H-pyrazole

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